3-Nitrostilbene

Crystallinity Purification Formulation

Optimize your synthetic workflow with 3-Nitrostilbene (CAS 4714-26-5). Its intermediate melting point (109-110°C) enables easier recrystallization and standardized protocols compared to ortho or para isomers. Benefit from a higher LogP (4.29) for efficient organic extraction and strong reversed-phase HPLC retention, making it an ideal late-eluting internal standard. Choose this meta isomer as a safer medicinal chemistry scaffold, as its σ(m)=0.71 value suggests lower genotoxic potential than 4-nitrostilbene.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 4714-26-5
Cat. No. B3190729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrostilbene
CAS4714-26-5
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+
InChIKeyNJYCKJGNJMIWCQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrostilbene (CAS 4714-26-5): A Meta-Substituted Stilbene for Position-Specific Research and Procurement


3-Nitrostilbene (CAS 4714-26-5), also known as trans-3-nitrostilbene or m-nitrostilbene, is a meta-substituted nitrostilbene derivative with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It belongs to the broader class of nitroaromatic stilbenes, which are valued for their electron-accepting properties, photophysics, and reactivity. The meta positioning of the nitro group confers distinct physicochemical properties compared to its ortho (2-nitrostilbene) and para (4-nitrostilbene) isomers, making it a critical compound for studies requiring intermediate electronic effects, specific molecular geometry, or defined crystallinity.

Why 3-Nitrostilbene Cannot Be Swapped with 2- or 4-Nitrostilbene: The Criticality of Nitro Group Position


In the nitrostilbene series, the position of the nitro group on the aromatic ring profoundly influences molecular dipole moment, electron-accepting capability, lipophilicity, crystal packing, and biological activity [1]. A generic substitution of 3-nitrostilbene with its 2- or 4-nitro analogs without experimental validation risks altered reaction kinetics, unexpected thermodynamic stability, or divergent bioactivity profiles. The quantitative evidence below demonstrates that 3-nitrostilbene occupies a unique intermediate space among its positional isomers, which cannot be replicated by simply blending or substituting other isomers.

3-Nitrostilbene Quantitative Differentiation Evidence: Head-to-Head Data vs. 2-Nitrostilbene and 4-Nitrostilbene


Melting Point: 3-Nitrostilbene's Intermediate Thermal Behavior vs. 2- and 4-Nitrostilbene

3-Nitrostilbene exhibits a melting point of 109-110°C, which lies between the low-melting ortho isomer (2-nitrostilbene, ~73°C) and the high-melting para isomer (4-nitrostilbene, 155-159°C) [1]. This intermediate thermal stability can be advantageous for purification by recrystallization, as it avoids the low-temperature cooling required for 2-nitrostilbene while also preventing the potential thermal degradation or sublimation issues associated with the higher melting 4-nitrostilbene.

Crystallinity Purification Formulation

Lipophilicity: 3-Nitrostilbene LogP of 4.29 vs. 4-Nitrostilbene LogP of 3.77

The octanol-water partition coefficient (LogP) of 3-nitrostilbene is 4.29, while 4-nitrostilbene has a LogP of 3.77 [1][2]. The 0.52 log unit higher value indicates 3-nitrostilbene is more lipophilic, which can affect compound extraction efficiency, chromatographic retention, and passive membrane permeability in biological systems.

Lipophilicity Membrane Permeability Extraction

Genotoxic Potential: Meta-Nitro Substitution May Modulate Mutagenicity Relative to 4-Nitrostilbene Series

A structure-activity study on 4-nitrostilbene derivatives established a correlation between Hammett substituent constants (σ) and mutagenicity in Salmonella typhimurium TA98 without S9 activation, with electron-withdrawing groups enhancing mutagenic activity [1]. The meta-nitro group in 3-nitrostilbene has a Hammett σ(m) value of 0.71, compared to σ(p) of 0.78 for the para-nitro group, suggesting a potentially lower genotoxic burden for 3-nitrostilbene, although direct mutagenicity data for this specific compound are not available.

Genotoxicity Safety Biological Activity

Nonlinear Optical Suitability: 3-Nitrostilbene is Excluded from Leading NLO Patents, Narrowing Its Use to Non-SHG Applications

A key patent (US4909964A) covering nonlinear optical devices based on stilbene derivatives exclusively claims 4-substituted-4'-nitrostilbenes for second harmonic generation (SHG) due to their non-centrosymmetric crystal packing requirements [1]. 3-Nitrostilbene, with its meta substitution pattern, is not included in this patent, indicating it does not meet the spatial group requirements for efficient SHG. This negative differentiation is valuable for researchers who need to avoid interference from SHG-active molecules.

Nonlinear Optics Second Harmonic Generation Crystallography

When to Procure 3-Nitrostilbene: Evidence-Backed Application Scenarios


Recrystallization and Purification Optimization

With an intermediate melting point of 109-110°C, 3-nitrostilbene is easier to handle during recrystallization than both the low-melting 2-nitrostilbene (~73°C) and the high-melting 4-nitrostilbene (155-159°C). Laboratories aiming to standardize a purification protocol across a series of nitrostilbenes may find 3-nitrostilbene the most balanced starting point [1].

Lipophilic Compound Extraction and Chromatography

Due to its higher LogP of 4.29 compared to 4-nitrostilbene (LogP 3.77), 3-nitrostilbene is more effectively extracted into organic solvents and shows stronger retention on reversed-phase HPLC columns. This property makes it suitable for analytical method development where late-eluting internal standards are required [1][2].

Structure-Activity Relationship (SAR) Studies Aiming to Minimize Genotoxicity

Based on the established correlation between Hammett σ values and mutagenicity in nitrostilbenes, 3-nitrostilbene (σ(m)=0.71) is expected to have lower genotoxic potential than 4-nitrostilbene (σ(p)=0.78). It serves as a safer scaffold for medicinal chemistry programs focused on optimizing efficacy while minimizing mutagenic risk [1].

Spectroscopic Studies Requiring Absence of Second Harmonic Generation

As 3-nitrostilbene is not claimed in key patents for SHG-active materials, it is less likely to exhibit unwanted nonlinear optical effects. This makes it a suitable spectroscopic probe or matrix component in optical experiments where background SHG signals must be avoided [1].

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